

4-Bromo-3-(trifluoromethyl)benzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

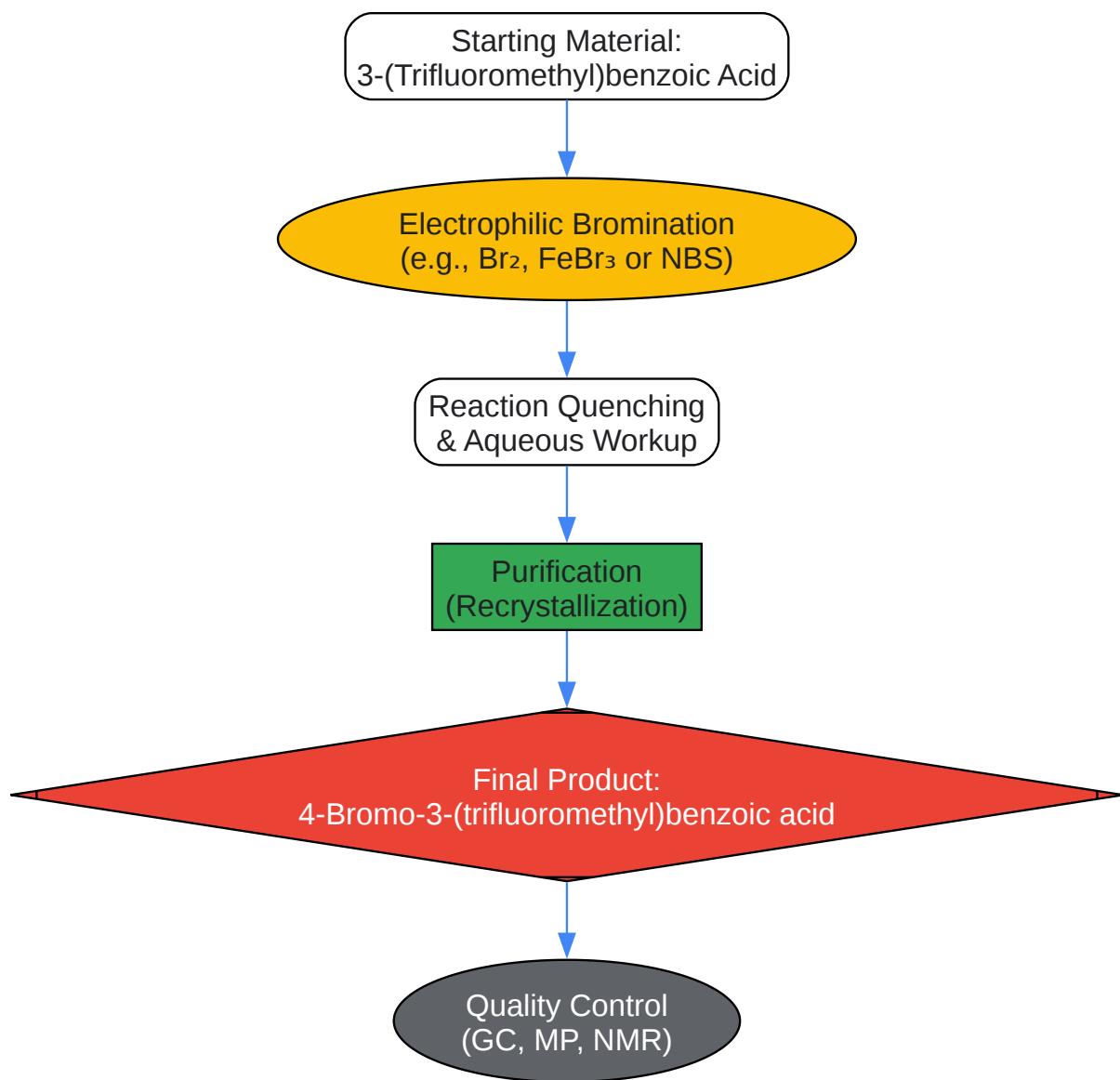
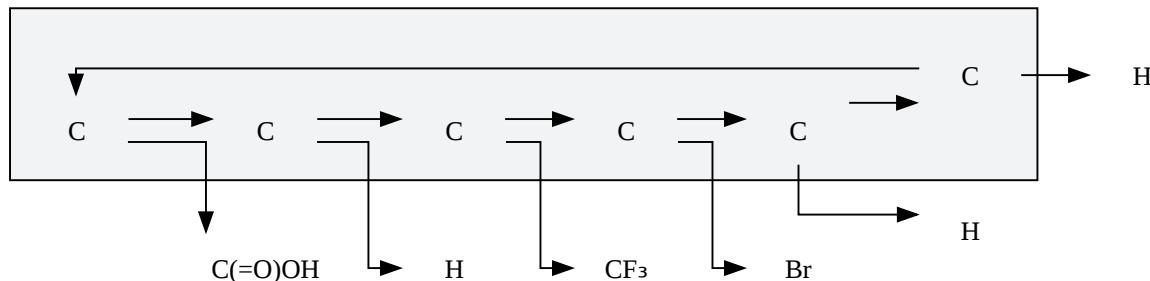
Compound Name:	4-Bromo-3-(trifluoromethyl)benzoic acid
Cat. No.:	B066584

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-3-(trifluoromethyl)benzoic Acid**

Prepared by a Senior Application Scientist

Abstract



This guide provides a comprehensive technical overview of **4-Bromo-3-(trifluoromethyl)benzoic acid**, a pivotal building block in modern synthetic chemistry. We will delve into its fundamental chemical identity, including its structure and physicochemical properties, and explore its synthesis and purification. The core of this document focuses on the strategic applications of this molecule in drug discovery and material science, elucidating the synergistic roles of its key functional groups—the bromine atom and the trifluoromethyl moiety. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development endeavors.

Chemical Identity and Properties

4-Bromo-3-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom and a trifluoromethyl (CF_3) group at positions 4 and 3, respectively. This specific arrangement of electron-withdrawing groups and a synthetically versatile handle makes it a compound of significant interest.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is **4-Bromo-3-(trifluoromethyl)benzoic acid**.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-3-(trifluoromethyl)benzoic acid**.

Experimental Protocol: Electrophilic Bromination

This protocol describes a representative lab-scale synthesis.

Materials:

- 3-(Trifluoromethyl)benzoic acid
- N-Bromosuccinimide (NBS) or Liquid Bromine (Br_2)
- Iron(III) bromide (FeBr_3) or Sulfuric Acid as a catalyst
- Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Recrystallization solvent (e.g., Ethanol/Water mixture)

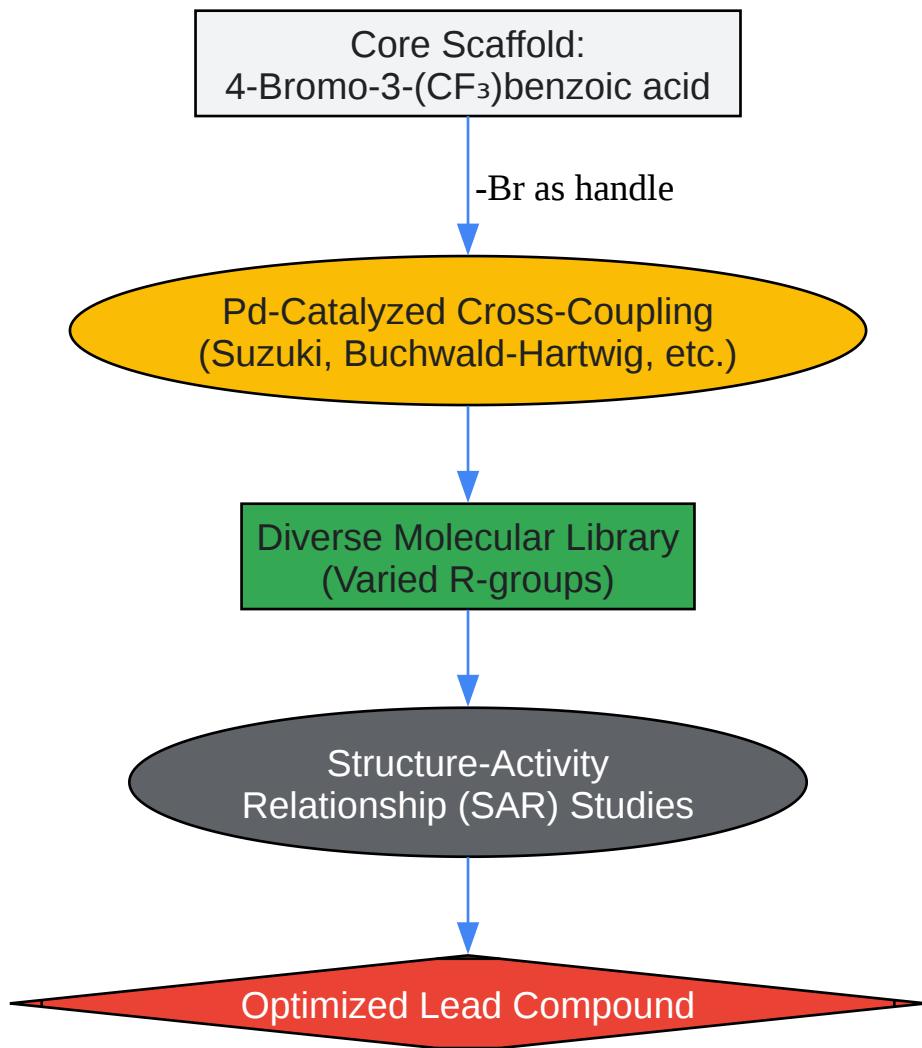
Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid in the chosen anhydrous solvent.
- Catalyst Addition: Add the catalyst (e.g., FeBr_3) to the solution.
- Bromination: Slowly add the brominating agent (e.g., a solution of Br_2 in the same solvent or portion-wise addition of NBS) to the mixture at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic and should be monitored.

- Reaction Monitoring: Allow the reaction to stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Upon completion, cool the reaction mixture and quench it by slowly adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.
- Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-3-(trifluoromethyl)benzoic acid**.
- Validation: Confirm the product's identity and purity via melting point analysis, NMR spectroscopy, and GC-MS.

Strategic Applications in Research & Development

The unique molecular architecture of this compound makes it a strategic asset in both pharmaceutical R&D and material science. [3]


Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate, primarily because its two key functional groups offer distinct advantages for modifying a drug candidate's properties. [3]

- The Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in modern drug design. [4] This group is highly lipophilic and electron-withdrawing. Its presence can significantly:
 - Enhance Metabolic Stability: The C-F bond is extremely strong, and the -CF₃ group can block metabolically labile sites on the aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life. [3] * Improve Target Binding: The group's strong dipole moment and ability to participate in non-covalent interactions can enhance binding affinity and selectivity for a biological target. [3] *

Modulate Lipophilicity & Bioavailability: By increasing lipophilicity, the $-CF_3$ group can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability. [\[3\]](#)[\[4\]](#)

- The Bromine Atom (-Br): The bromine atom serves as a "synthetic handle." It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. [\[3\]](#)This allows medicinal chemists to:
 - Facilely Introduce Diversity: Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to couple various aryl, heteroaryl, alkyl, or amine groups at the bromine position.
 - Rapidly Explore Structure-Activity Relationships (SAR): The ability to easily generate a large library of analogues from a single intermediate is crucial during the lead optimization phase of drug discovery. This accelerates the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. [\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Role of the compound in accelerating drug discovery via SAR studies.

Material Science

Beyond pharmaceuticals, this compound also serves as a monomer for creating specialized polymers. The incorporation of fluorine atoms into the polymer backbone can bestow desirable properties such as:

- Enhanced thermal stability
- High chemical resistance
- Unique electronic properties and low dielectric constants

These characteristics make the resulting polymers suitable for high-performance applications in electronics and aerospace. [3]

Safety and Handling

According to its Safety Data Sheet (SDS), **4-Bromo-3-(trifluoromethyl)benzoic acid** requires careful handling.

- GHS Pictogram: GHS07 (Exclamation mark) * Hazard Statements:
 - H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-3-(trifluoromethyl)benzoic acid is more than just a chemical reagent; it is a strategic tool for molecular design. The combination of a metabolically robust, binding-enhancing trifluoromethyl group with a synthetically versatile bromine handle provides an efficient platform for the synthesis of novel pharmaceuticals and advanced materials. Its well-defined properties and established synthetic routes ensure its continued importance as a high-value building block for researchers and scientists in both academic and industrial settings.

References

- ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic.
- Aromalake Chemical Co., Ltd. (n.d.). **4-Bromo-3-(trifluoromethyl)benzoic acid**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of **4-Bromo-3-(Trifluoromethyl)benzoic Acid** in Pharmaceutical R&D.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 4-Bromo-3-(trifluoromethyl)benzoic Acid | 161622-14-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- To cite this document: BenchChem. [4-Bromo-3-(trifluoromethyl)benzoic acid chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b066584#4-bromo-3-trifluoromethyl-benzoic-acid-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b066584#4-bromo-3-trifluoromethyl-benzoic-acid-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com